2-(Pyrimidin-2-yl)ethanol
Overview
Description
2-(Pyrimidin-2-yl)ethanol is a chemical compound with the CAS Number: 114072-02-5 and a molecular weight of 124.14 .
Synthesis Analysis
The synthesis of 2-(Pyrimidin-2-yl)ethanol involves several steps. The process starts with 2-Chloropyrimidine, which is reacted with diethyl malonate in the presence of sodium hydride in dry dimethyl formamide to yield the intermediate diethyl 2-(pyrimidin-2-yl)malonate . This intermediate is then reacted with sodium chloride and dimethyl sulfoxide to yield ethyl 2-(pyrimidin-2-yl)ethanoate . The final step involves the reduction of this compound with sodium borohydride (NaBH4) to form 2-(pyrimidin-2-yl)ethanol .Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-2-yl)ethanol can be represented by the linear formula C6H8N2O . The InChI Code for this compound is 1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 .Physical And Chemical Properties Analysis
2-(Pyrimidin-2-yl)ethanol is a yellow liquid . Its molecular weight is 124.14 .Scientific Research Applications
Anti-Fibrosis Activity
2-(Pyrimidin-2-yl)ethanol derivatives have been found to exhibit significant anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Anti-Inflammatory Activity
Some derivatives of 2-(Pyrimidin-2-yl)ethanol have shown excellent anti-inflammatory activities compared to the standard drug diclofenac sodium . This suggests that these compounds could be further developed for potential use in treating inflammatory disorders.
Analgesic Activity
Certain 2-(Pyrimidin-2-yl)ethanol derivatives have demonstrated moderate analgesic activities . This indicates that these compounds could potentially be used for pain management.
Cytotoxic Activity
Some 2-(Pyrimidin-2-yl)ethanol derivatives have exhibited moderate cytotoxic activities . This suggests that these compounds could potentially be used in cancer treatment.
Antitubercular Activity
2-(Pyrimidin-2-yl)ethanol derivatives have also shown moderate antitubercular activities . This indicates that these compounds could potentially be used in the treatment of tuberculosis.
Antioxidant Activity
The title compounds of 2-(Pyrimidin-2-yl)ethanol showed promising antioxidant activity when compared to butylated hydroxytoluene . The potency of their antioxidant activity was mainly influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol .
Future Directions
The future directions of 2-(Pyrimidin-2-yl)ethanol research could involve further exploration of its biological activities. For instance, a study has shown that certain pyrimidine derivatives have better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that 2-(Pyrimidin-2-yl)ethanol and similar compounds could be developed into novel anti-fibrotic drugs .
Mechanism of Action
Target of Action
2-(Pyrimidin-2-yl)ethanol, also known as 2-Pyrimidineethanol, is a compound that has been found to exhibit a wide range of pharmacological activities It’s known that pyrimidine derivatives have been associated with diverse biological activities, including antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities .
Mode of Action
It’s known that many pyrimidine derivatives exert their effects by interacting with key enzymes and proteins within the cell . For example, some pyrimidine derivatives are known to inhibit prostaglandin synthesis, a key process in inflammation, by targeting the enzyme cyclooxygenase (COX) .
Biochemical Pathways
Given the wide range of biological activities associated with pyrimidine derivatives, it’s likely that multiple pathways are affected . For example, the anti-inflammatory action of some pyrimidine derivatives is linked to the inhibition of prostaglandin synthesis, a key biochemical pathway in inflammation .
Result of Action
Some pyrimidine derivatives have been found to exhibit significant anti-inflammatory activities, potentially through the inhibition of prostaglandin synthesis . Additionally, some compounds have shown moderate cytotoxic and antitubercular activities .
properties
IUPAC Name |
2-pyrimidin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWCGLAEFPUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626163 | |
Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)ethanol | |
CAS RN |
114072-02-5 | |
Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the alkyl chain length in bis(2-(pyrimidin-2-yl)ethoxy)alkanes influence their antioxidant activity?
A1: Research indicates that the length of the alkyl chain attached to the oxygen in bis(2-(pyrimidin-2-yl)ethoxy)alkanes significantly impacts their antioxidant capabilities. Specifically, compounds with ethyl and butyl fragments linked to the oxygen, such as 5b and 5d in the study, demonstrated increased antioxidant activity across various in vitro assays. [] This suggests that these alkyl groups may enhance the interaction of the compounds with free radicals, leading to more effective neutralization. Further research could explore the optimal chain length for maximal antioxidant potency and investigate the underlying mechanisms of action.
Q2: What are the potential applications of 2-(pyrimidin-2-yl)ethanol derivatives beyond their antioxidant properties?
A2: While the provided research focuses on the antioxidant activity of bis(2-(pyrimidin-2-yl)ethoxy)alkanes, the pyrimidine nucleus, a core component of 2-(pyrimidin-2-yl)ethanol, is known for its presence in essential biomolecules like nucleic acids and vitamins. [] This structural feature suggests potential applications in various fields. For instance, exploring 2-(pyrimidin-2-yl)ethanol as a building block for:
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